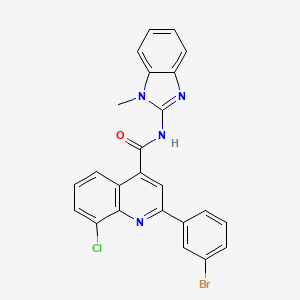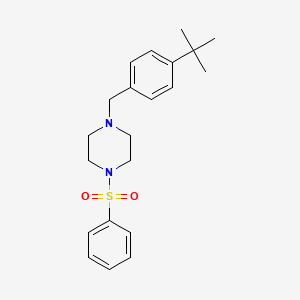![molecular formula C25H23N3O4 B4726186 4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4726186.png)
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of 4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer, inflammation, and viral infections. This compound has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by blocking the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor involved in the regulation of immune and inflammatory responses. In viral infections, this compound has been shown to inhibit the replication of viruses by blocking the activity of viral enzymes, such as DNA polymerase and protease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-viral effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of MMPs. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and the severity of inflammation in animal models. In viral infections, this compound has been shown to inhibit the replication of viruses and enhance the activity of antiviral drugs.
Advantages and Limitations for Lab Experiments
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. This compound can be easily synthesized and purified using standard laboratory techniques, making it a useful tool for studying the biological effects of benzamide derivatives. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide and other benzamide derivatives. One area of research is the development of new and more potent benzamide derivatives for the treatment of cancer, inflammation, and viral infections. Another area of research is the elucidation of the exact mechanism of action of this compound and other benzamide derivatives, which could lead to the development of more targeted and effective therapies. Additionally, research could focus on the optimization of the synthesis method of this compound and other benzamide derivatives, as well as the development of new methods for their delivery and administration.
Scientific Research Applications
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in macrophages and other immune cells. This compound has also been found to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.
In viral infection research, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV). This compound has also been found to enhance the activity of antiviral drugs, such as acyclovir and ganciclovir, against HSV and HCMV, respectively.
properties
IUPAC Name |
4-benzamido-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-23(18-6-2-1-3-7-18)26-20-12-10-19(11-13-20)24(30)27-22-9-5-4-8-21(22)25(31)28-14-16-32-17-15-28/h1-13H,14-17H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDZCXWCEUTSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4726110.png)
![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4726118.png)
![6-[(2-hydroxybenzoyl)amino]hexanoic acid](/img/structure/B4726133.png)
![5-{5-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B4726138.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4726143.png)
![4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4726151.png)
![({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B4726156.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4726166.png)
![N-{2-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4726175.png)

![2-ethyl-1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4726188.png)

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)